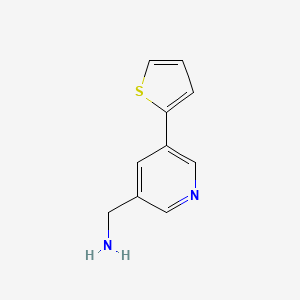

(5-(Thiophen-2-yl)pyridin-3-yl)methanamine

Description

(5-(Thiophen-2-yl)pyridin-3-yl)methanamine (CAS 21298-53-3) is a heterocyclic compound featuring a pyridine ring substituted at the 3-position with a methanamine group and at the 5-position with a thiophen-2-yl moiety. This structure combines aromatic nitrogen (pyridine) and sulfur (thiophene) heterocycles, making it a versatile scaffold in medicinal chemistry and materials science. Its primary applications include serving as a building block for drug discovery, particularly in targeting receptors or enzymes where aromatic interactions and hydrogen bonding are critical .

Properties

IUPAC Name |

(5-thiophen-2-ylpyridin-3-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2S/c11-5-8-4-9(7-12-6-8)10-2-1-3-13-10/h1-4,6-7H,5,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPCNANIYYCAHEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CN=CC(=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70744429 | |

| Record name | 1-[5-(Thiophen-2-yl)pyridin-3-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70744429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1346687-11-3 | |

| Record name | 1-[5-(Thiophen-2-yl)pyridin-3-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70744429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(Thiophen-2-yl)pyridin-3-yl)methanamine typically involves the formation of the pyridine and thiophene rings followed by their coupling. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where a thiophene boronic acid is reacted with a pyridine halide under basic conditions . The reaction is usually carried out in the presence of a palladium catalyst, such as Pd(PPh3)4, and a base like K2CO3 in a solvent like DMF at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(5-(Thiophen-2-yl)pyridin-3-yl)methanamine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the compound into its corresponding amine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be substituted with nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

Substitution: Halogenated pyridine derivatives, amines, thiols, DMF, DMSO.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amine derivatives.

Substitution: Substituted pyridine derivatives.

Scientific Research Applications

(5-(Thiophen-2-yl)pyridin-3-yl)methanamine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

Industry: Utilized in the development of organic semiconductors and materials for electronic devices.

Mechanism of Action

The mechanism of action of (5-(Thiophen-2-yl)pyridin-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, π-π interactions, and hydrophobic interactions, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group Variations

(a) (5-(Thiophen-2-yl)pyridin-3-yl)methanol (CAS 342601-29-0)

- Structural Difference: The methanamine (-CH2NH2) group is replaced with a methanol (-CH2OH) group.

- Implications :

(b) 5-(Thiophen-2-yl)nicotinaldehyde (CAS 1346687-10-2)

- Structural Difference : The methanamine is replaced with an aldehyde (-CHO).

- Implications :

(c) 5-(Thiophen-2-yl)nicotinonitrile

- Structural Difference : The methanamine is replaced with a nitrile (-CN).

- Implications :

Substituent Position and Isomerism

(a) [6-(Thiophen-3-yl)pyridin-3-yl]methanamine (CAS 748121-21-3)

- Structural Difference : Thiophene is attached at the 3-position instead of 2, and the pyridine substitution shifts to the 6-position.

- Implications :

(b) (5-(Thiophen-2-yl)isoxazol-3-yl)methanamine (CAS 852180-45-1)

- Structural Difference : Pyridine is replaced with isoxazole, a five-membered ring containing nitrogen and oxygen.

- Implications :

Complex Derivatives and Pharmacological Relevance

(a) 1-(Benzo[b]thiophen-2-yl)-N-(4-chlorobenzyl)-N-(pyridin-3-ylmethyl)methanamine (Compound 18, )

- Structural Difference : Incorporates a benzo[b]thiophene and additional aromatic substituents.

- Implications :

(b) (3-(Naphthalen-2-ylsulfonyl)thiophen-2-yl)methanamine ()

- Structural Difference : Features a sulfonyl group linked to naphthalene.

- Biological Stability: Sulfonyl groups resist metabolic degradation, enhancing half-life .

Biological Activity

(5-(Thiophen-2-yl)pyridin-3-yl)methanamine is an organic compound featuring a pyridine ring substituted with a thiophene group. This unique structure suggests significant potential in medicinal chemistry, particularly in the realms of oncology and infectious diseases. The presence of both nitrogen and sulfur atoms within its framework enhances its reactivity and biological interactions, making it a candidate for various pharmacological studies.

Research indicates that this compound exhibits significant biological activity through various mechanisms:

- Inhibition of Kinases : It has been identified as an inhibitor of maternal embryonic leucine zipper kinase (MELK), which plays a crucial role in cancer cell proliferation. In preclinical studies, it demonstrated potent anti-cancer effects by reducing cell proliferation and inducing apoptosis in cancer cells .

- Antiviral Activity : Modifications to similar compounds have shown promising antiviral activity against enteroviruses, suggesting that this compound may possess similar properties. In particular, structural analogs have been tested for their effectiveness against viral replication .

- Anti-inflammatory Properties : The compound's interactions with cyclooxygenase enzymes hint at potential anti-inflammatory effects, further broadening its therapeutic applications .

Biological Activity Data

The following table summarizes key biological activities associated with this compound and related compounds:

Case Studies and Research Findings

- Cancer Research : A study demonstrated that this compound derivatives significantly inhibited the growth of various cancer cell lines by targeting MELK . The compound's ability to induce apoptosis was linked to its structural features that allow effective binding to the kinase.

- Antiviral Studies : In antiviral assays, structural analogs were tested against enteroviruses, revealing that modifications to the thiophene or pyridine moieties could enhance efficacy significantly . The findings suggest that further exploration of this compound's derivatives could yield potent antiviral agents.

- Anti-inflammatory Potential : Investigations into the anti-inflammatory properties of similar compounds revealed interactions with cyclooxygenase enzymes, indicating that this compound may also exhibit anti-inflammatory effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.